
Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate
Descripción general
Descripción
Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate, also known as TBOC, is a benzoxazine monomer. It has a molecular weight of 235.28 . The IUPAC name is tert-butyl 2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C13H17NO3 . The InChI code is 1S/C13H17NO3/c1-13(2,3)17-12(15)14-8-9-16-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 235.28 . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Kinetic Resolution and Enantiomeric Purity
Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate plays a role in the kinetic resolution of racemic compounds. For instance, its acylation with chiral acyl chlorides has been used for obtaining enantiomerically pure versions of similar compounds, which are crucial in enantiomeric drug formulations and chiral synthesis (Vakarov et al., 2019).
Reactivity in Organic Synthesis
This compound is significant in the synthesis of various derivatives with potential applications in different fields. Its reactivity has been harnessed to generate a range of compounds through reactions such as the Hemetsberger reaction, leading to various carboxylate derivatives. These reactions and their products are crucial in the exploration of new chemical entities (Mayer et al., 2002).
Applications in Material Synthesis
The chemical structure and reactivity of this compound make it a candidate for material synthesis. For example, its derivatives have been used in the creation of ortho-linked polyamides with potential applications in various industries due to their thermal stability and solubility characteristics (Hsiao et al., 2000).
Electrophilic C-H Amination
The compound has been involved in the electrochemical C-H amination process. This method offers a sustainable and efficient way to access heterocycles, crucial in pharmaceuticals and agrochemicals. The protocol's compatibility with various substrates and functional groups adds to its utility in synthetic chemistry (Wesenberg et al., 2017).
Safety and Hazards
The safety information available indicates that Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-8-9-16-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHIVFAYYDULPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

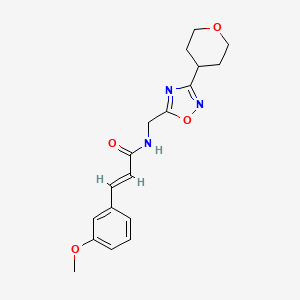
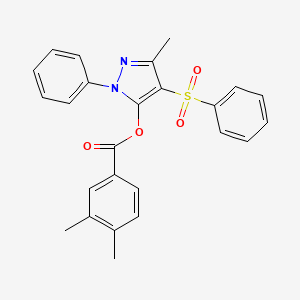
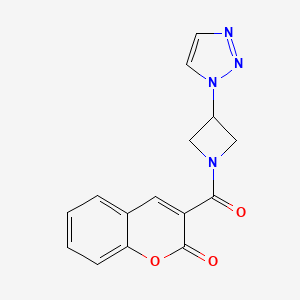


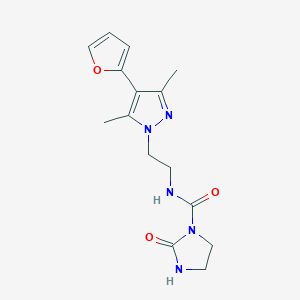

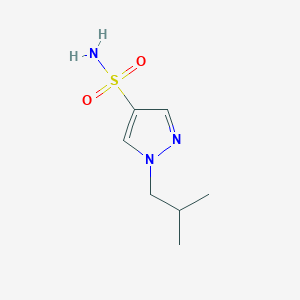
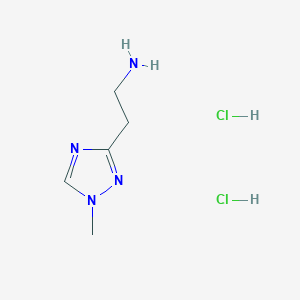
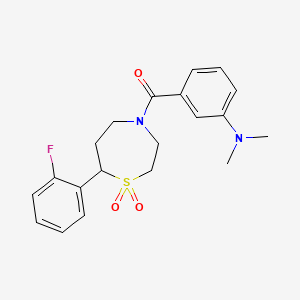
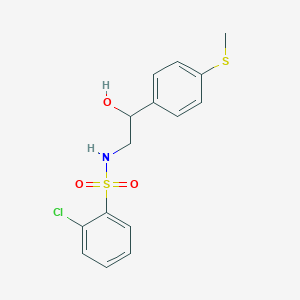
![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)